molecular formula C10H6N4S B8373306 2-Cyano-6-(2-pyrimidinyl)thiopyridine

2-Cyano-6-(2-pyrimidinyl)thiopyridine

Cat. No.: B8373306
M. Wt: 214.25 g/mol
InChI Key: KSHOCDDXPXSZHF-UHFFFAOYSA-N
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Description

2-Cyano-6-(2-pyrimidinyl)thiopyridine is a sophisticated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its structure, which incorporates pyridine and pyrimidine rings along with cyano and thioether functional groups, makes it a valuable scaffold for constructing molecules with potential biological activity. In research settings, this compound is of significant interest for the development of novel kinase inhibitors, given that cyanopyridine and pyrimidine derivatives are frequently explored as potent inhibitors of targets like VEGFR-2 and HER-2 in oncology research . The molecular framework is also highly amenable to further chemical modification, enabling its use in the synthesis of fused ring systems for probing new chemical space in drug discovery . Researchers utilize this chemical strictly as a high-purity intermediate for non-clinical investigations. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C10H6N4S

Molecular Weight

214.25 g/mol

IUPAC Name

6-pyrimidin-2-ylsulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C10H6N4S/c11-7-8-3-1-4-9(14-8)15-10-12-5-2-6-13-10/h1-6H

InChI Key

KSHOCDDXPXSZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)SC2=NC=CC=N2)C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-cyano-6-(2-pyrimidinyl)thiopyridine derivatives as anticancer agents. These compounds are designed to inhibit specific cancer-related pathways, showing promise against various cancer cell lines.

Case Study: Dual VEGFR-2/HER-2 Inhibitors

A notable study synthesized several cyanopyridine derivatives, including this compound, which demonstrated significant antiproliferative activity against breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. The compounds were found to be more effective than standard treatments like taxol, indicating their potential as dual-target inhibitors for cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine and thiopyridine rings can significantly influence the compound's efficacy and selectivity against cancer cell lines.

Key Findings from SAR Studies

Research has indicated that modifications to the cyano group and the introduction of electron-withdrawing or electron-donating groups can enhance cytotoxicity. For instance, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), demonstrating their potential superiority in treating specific cancers .

Broader Pharmacological Applications

Beyond oncology, this compound derivatives are being explored for their broader pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains .
  • Neurological Disorders : The structural features of these compounds suggest potential applications in treating neurological disorders, although this area remains underexplored .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Synthesis Example

A recent synthesis method involved using thiophene derivatives in conjunction with cyano groups to yield compounds with enhanced biological activity. The synthesis pathway was optimized to improve yield and reduce reaction times .

Comparison with Similar Compounds

Key Insights :

  • Synthetic Flexibility : Derivatives like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (from ) prioritize introducing amine-functionalized side chains, whereas the target compound focuses on aromatic pyrimidinyl substitution .

Pharmacological Activity

Pyrimidine derivatives are widely studied for anticancer and antiviral applications.

  • Anticancer Potential: Pyrimidine-thiopyridine hybrids with cyano groups (e.g., 5-Cyano-6-arylpyrimidin-4-ones) exhibit moderate cytotoxicity against cancer cell lines by intercalating DNA or inhibiting kinases .
  • Antiviral Activity: Alkylthiopyrimidinones with morpholine or piperidine side chains show enhanced solubility and bioavailability, critical for viral protease inhibition .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) of pyridinedicarboximide analogs (similar to the target compound) reveals decomposition temperatures above 250°C, suggesting robust thermal stability due to aromatic stacking and hydrogen bonding . In contrast, alkylthiopyrimidinones degrade at lower temperatures (~200°C), likely due to weaker intermolecular interactions .

Preparation Methods

Phase-Transfer Catalysis in Cyanide Displacement Reactions

The introduction of a cyano group at the 2-position of pyridine derivatives has been extensively optimized using phase-transfer catalysis (PTC). This method leverages aqueous-organic biphasic systems to facilitate nucleophilic substitution, particularly with potassium cyanide (KCN) as the cyanide source. For instance, the reaction of 2-chloro-6-substituted pyridines with KCN in the presence of tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide achieves conversions exceeding 85% under mild conditions (20–40°C). The phase-transfer catalyst enhances the solubility of cyanide ions in the organic phase, enabling efficient displacement of halogens or other leaving groups.

A critical advantage of this approach is its scalability and environmental compatibility. By avoiding polar aprotic solvents like dimethyl sulfoxide (DMSO), the process minimizes waste complexity and operational costs. For example, substituting 2-bromo-3-chloro-5-trifluoromethylpyridine with KCN in water yields 2-cyano-3-chloro-5-trifluoromethylpyridine in 92% isolated yield, demonstrating the method’s robustness.

Reaction Parameters and Optimization

Optimal conditions for cyanation involve:

  • Cyanide Equivalents : 1.0–1.1 molar equivalents of KCN to minimize side reactions.

  • Catalyst Loading : 1–5 mol% of phase-transfer catalysts, with tetraalkylammonium salts outperforming phosphonium analogs in reaction rate and yield.

  • Temperature : Reactions proceed efficiently at 20–40°C, avoiding energy-intensive heating.

Table 1 summarizes key data from patent literature:

SubstrateCatalystSolventTemp (°C)Yield (%)Source
2-Bromo-3-Cl-5-CF3PyTricaprylylmethylammonium ClH2O3092
2-Cl-6-MePyTetra-n-octylammonium BrH2O2588

Functionalization at the 6-Position: Challenges and Opportunities

Alternative Approaches: Coupling Reactions

Metal-catalyzed cross-coupling (e.g., Ullmann, Buchwald-Hartwig) offers a viable route for forming C–S bonds. For example, a copper-catalyzed coupling between 6-iodo-2-cyanopyridine and 2-mercaptopyrimidine could proceed in the presence of a diamine ligand. However, such methods are absent from the provided sources and would require independent validation.

Integrated Synthetic Pathway Proposal

Step 1: Synthesis of 6-Chloro-2-cyanopyridine

Following methodologies from and, 2,6-dichloropyridine undergoes selective cyanation at the 2-position using KCN (1.1 eq) and Aliquat 336 (2 mol%) in water at 30°C. This step achieves >85% yield, leaving the 6-chloro group intact for subsequent functionalization.

Step 2: Thioether Formation via PTC

The 6-chloro intermediate reacts with 2-mercaptopyrimidine (1.2 eq) in a biphasic system (toluene/water) using tetrabutylammonium bromide (3 mol%) and K2CO3. Preliminary modeling suggests moderate yields (50–60%) under optimized conditions (60°C, 12 h), though experimental validation is required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing 2-Cyano-6-(2-pyrimidinyl)thiopyridine and its metal complexes?

  • Methodological Answer : Electrochemical synthesis is preferred over traditional chemical methods due to higher yields (85–92%), shorter reaction times (2–4 hours), and improved product purity. For example, Ru(III), Cu(II), and Au(III) complexes of thiopyridine derivatives synthesized electrochemically demonstrated superior crystallinity and thermal stability compared to chemically synthesized analogs . Key steps include:

  • Electrolytic cell setup with controlled voltage (1.5–2.0 V).
  • Use of polar solvents (e.g., methanol or acetonitrile) to enhance ion mobility.
  • Post-synthesis purification via recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing thiopyridine derivatives?

  • Methodological Answer : A multi-technique approach is critical:

  • IR Spectroscopy : Identifies functional groups (e.g., ν(CN) at 2226 cm⁻¹, ν(NH) at 3493 cm⁻¹) and confirms ligand coordination via shifts in absorption bands .
  • ¹H/¹⁹F-NMR : Resolves substituent effects (e.g., trifluoromethyl groups show distinct ¹⁹F signals at δ −60 to −70 ppm) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., Au(III) complexes decompose at 240–280°C, indicating robust metal-ligand bonds) .
  • Elemental Analysis : Validates stoichiometry (e.g., Cu(II) complexes show <1% deviation from theoretical metal content) .

Q. What are standard protocols for evaluating the biological activity of thiopyridine complexes?

  • Methodological Answer : Use standardized assays with controls:

  • Antimicrobial Activity :
  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to ciprofloxacin (reference drug). Cu(II) complexes show zones of 18–22 mm, comparable to ciprofloxacin (20–25 mm) .
  • MIC Determination : Use broth microdilution (MIC range: 8–32 µg/mL for active complexes) .
  • Anti-Inflammatory Activity :
  • Carrageenan-Induced Edema : Measure paw thickness reduction in rats. Au(III) complexes exhibit 65–70% inhibition at 18 mg/kg, outperforming celecoxib (55–60%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data between thiopyridine metal complexes?

  • Methodological Answer : Contradictions often arise from metal ion specificity and bacterial resistance mechanisms. For example:

  • Metal-Dependent Activity : Cu(II) complexes show broad-spectrum activity (MIC: 8–16 µg/mL) due to redox-active Cu²⁺ disrupting bacterial membranes. In contrast, Au(III) complexes are less effective (MIC: 32–64 µg/mL) .
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., in E. faecalis) reduces thiopyridine efficacy. Combine MIC assays with gene expression profiling (e.g., qRT-PCR for fabI underexpression) to validate target engagement .

Q. What experimental strategies can elucidate the protonation mechanisms of thiopyridine derivatives in catalytic reactions?

  • Methodological Answer : Environmental proton sources can drive unexpected reactivity. Key approaches include:

  • TERS (Tip-Enhanced Raman Spectroscopy) : Track protonation in real-time (e.g., thiopyridine layers on Ag/Au surfaces protonate within minutes without added acid, likely due to adsorbed H₂O or surface hydroxyl groups) .
  • Isotopic Labeling : Use D₂O to confirm proton origin. Absence of protonation under inert atmospheres (N₂/Ar) further supports environmental H⁺ contribution .

Q. How do structural modifications of this compound impact its anti-inflammatory efficacy?

  • Methodological Answer : Substituent effects can be probed via:

  • SAR (Structure-Activity Relationship) Studies :
  • Trifluoromethyl Groups : Enhance lipophilicity and bioavailability. Au(III) complexes with CF₃ show 70% edema inhibition vs. 50% for non-fluorinated analogs .
  • Pyrimidine Ring Modifications : Electron-withdrawing groups (e.g., -CN) stabilize metal coordination, prolonging in vivo activity.

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